3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride
Description
3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a cyclobutane-based small molecule featuring a piperidinylmethyl substituent and a methyl ester group, stabilized as a hydrochloride salt. The piperidinylmethyl group introduces steric bulk and basicity, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
piperidin-3-ylmethyl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(10-4-1-5-10)14-8-9-3-2-6-12-7-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCYIJSTUAGNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride typically involves the reaction of piperidine with cyclobutanecarboxylic acid under specific conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the ester linkage. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous control of temperature, pressure, and pH to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride (CAS 1212304-86-3)
- Structural Features: Replaces the piperidinylmethyl group with a methylamino substituent on the cyclobutane ring.
- Synthesis: Synthesized via sodium hydride-mediated methylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid, followed by HCl deprotection .
- Physicochemical Properties: Molecular weight: 165.62 g/mol (C₆H₁₂ClNO₂). LogP (ESOL): -1.18, indicating moderate hydrophilicity. Solubility (ESOL): -0.96 log(mol/L), suggesting moderate aqueous solubility .
- Biological Relevance : Predicted to exhibit high gastrointestinal absorption but low blood-brain barrier penetration due to its polar nature .
Comparison :
- The methylamino analog’s smaller substituent may favor metabolic stability, whereas the piperidinyl group could introduce susceptibility to cytochrome P450-mediated oxidation .
Ethyl 1-[(4-{[(tert-Butoxycarbonyl)Amino]Methyl}Piperidin-1-yl)Methyl]Cyclobutanecarboxylate (CAS 871022-18-3)
- Structural Features : Features a piperidinylmethyl group similar to the target compound but includes a tert-butoxycarbonyl (Boc)-protected amine and an ethyl ester.
- Synthesis : Likely synthesized via alkylation or coupling reactions involving piperidine derivatives and cyclobutanecarboxylate intermediates .
- Key Differences :
Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride
- Structural Features : Cyclopentane ring instead of cyclobutane.
- Increased lipophilicity (higher logP) compared to cyclobutane analogs, which may enhance tissue penetration but reduce solubility .
Ethyl 1-(2-(2,3-Difluorobenzylidene)-1-Methylhydrazinyl)Cyclobutanecarboxylate
- Structural Features : Incorporates a hydrazinylidene moiety and difluorobenzyl group.
- Physicochemical Data: LCMS: m/z 353 [M+H]⁺. HPLC retention time: 0.93 minutes (shorter than methyl 1-(methylamino)cyclobutanecarboxylate’s 1.18 minutes), indicating higher polarity due to the hydrazine group .
- Functional Implications : The hydrazine moiety may confer metal-binding or reactive oxygen species-scavenging properties, diverging from the target compound’s likely kinase-targeting role .
Tabulated Comparative Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (ESOL) | HPLC Retention Time (min) | Key Substituent |
|---|---|---|---|---|---|
| Target Compound (Est.) | C₁₁H₂₀ClNO₂ | ~265 | ~1.5 (predicted) | N/A | Piperidinylmethyl, methyl ester |
| Methyl 1-(methylamino)cyclobutanecarboxylate | C₆H₁₂ClNO₂ | 165.62 | -1.18 | 1.18 | Methylamino, methyl ester |
| CAS 871022-18-3 | C₁₆H₂₇N₃O₄ | 325.41 | ~2.0 (predicted) | N/A | Boc-protected piperidinylmethyl |
| Ethyl 1-(2-(2,3-difluorobenzylidene)-... | C₁₇H₂₀F₂N₂O₂ | 352.36 | ~2.5 (predicted) | 0.93 | Hydrazinylidene, difluorobenzyl |
Biological Activity
3-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a compound with notable potential in medicinal chemistry, particularly for its interactions with opioid receptors. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{18}ClN_{1}O_{2}
- Molecular Weight : Approximately 235.75 g/mol
- Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride form, making it suitable for laboratory applications.
Research indicates that this compound primarily acts on the μ-opioid receptor, which is critical for pain modulation and analgesic effects. Its structural characteristics allow it to exhibit significant binding affinity to these receptors, which is essential for developing effective analgesics with minimized side effects.
Comparative Biological Activity
The compound's biological activity can be compared with structurally similar compounds. The following table summarizes key analogs and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Piperidinylmethyl cyclobutanecarboxylate HCl | C_{12}H_{18}ClN_{1}O_{2} | Targets μ-opioid receptors |
| 3-Piperidinylmethyl cyclopentanecarboxylate HCl | C_{13}H_{20}ClN_{1}O_{2} | Increased carbon chain length affecting activity |
| 4-Piperidinylmethyl cyclopentanecarboxylate | C_{13}H_{20}N_{1}O_{2} | Different position of piperidine substitution |
| 2-(3-Piperidinyl)ethyl cyclobutanecarboxylate HCl | C_{13}H_{21}ClN_{1}O_{2} | Variation in ethyl substitution affecting solubility |
The specific structural arrangement of this compound optimizes its binding to opioid receptors while reducing adverse effects compared to its analogs.
Binding Affinity Studies
Studies have demonstrated that variations in the piperidine substituents significantly influence the receptor affinity and selectivity of the compound. For example, comparative studies have shown that modifications to the piperidine ring can lead to differences in efficacy and side effect profiles, highlighting the importance of structural variations in drug design.
Case Studies
Several case studies have focused on the therapeutic potential of compounds similar to this compound. These studies often explore:
- Efficacy in Pain Management : Investigating how modifications affect analgesic properties.
- Side Effect Profiles : Analyzing how structural changes can mitigate adverse reactions commonly associated with opioid medications.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
